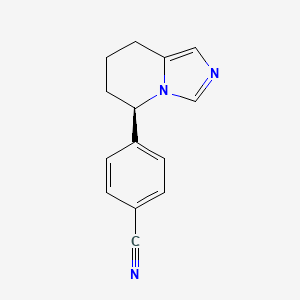

(R)-Fadrozole

Descripción general

Descripción

®-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can reduce estrogen levels in the body. This compound is primarily used in the treatment of estrogen-dependent conditions, such as certain types of breast cancer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fadrozole involves several steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the introduction of the chiral center. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of ®-Fadrozole is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

®-Fadrozole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of ®-Fadrozole typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fadrozole can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Clinical Applications in Oncology

Breast Cancer Treatment

(R)-Fadrozole has been extensively studied for its efficacy in treating postmenopausal women with metastatic breast cancer. A significant study involving 80 patients indicated that this compound demonstrated a response rate of 23%, with complete responses in 10% and partial responses in 13% of cases. The median survival time was reported as 22.6 months, highlighting its potential as a second-line treatment option .

Case Study: Efficacy and Tolerability

In a randomized trial, patients received either 1 mg or 4 mg doses daily. The results showed no significant difference in response rates between the two groups, suggesting that lower doses may be equally effective while potentially reducing side effects . The most common side effects included mild to moderate hot flashes and nausea, indicating that this compound is generally well-tolerated among patients .

Research Applications in Environmental Science

Endocrine Disruption Studies

this compound has been utilized in studies assessing the impact of endocrine-disrupting chemicals on aquatic life. Research involving fathead minnows demonstrated that exposure to varying concentrations of this compound led to significant reductions in estrogen production and reproductive fitness, providing insights into the ecological risks posed by aromatase inhibitors .

Table 1: Effects of this compound on Fathead Minnows

| Concentration (μg/L) | Plasma E2 Concentration | Fecundity Impact | Aromatase Activity Inhibition |

|---|---|---|---|

| 0 | Baseline | Baseline | Baseline |

| 5 | Reduced | Moderate | Significant |

| 50 | Significantly Reduced | Severe | Complete |

Mechanistic Studies

Aromatase Inhibition Mechanism

this compound acts by inhibiting the aromatase enzyme (CYP19), which is crucial for estrogen biosynthesis. Studies indicate that it effectively reduces estrogen levels in both male and female fish, impacting their reproductive systems .

Table 2: Gene Expression Changes Induced by this compound

| Gene | Change Observed |

|---|---|

| CYP19A1 | Downregulated |

| STAR | Downregulated |

| FSHR | Downregulated |

Future Directions and Research Opportunities

The dual role of this compound as both a therapeutic agent and a research tool opens avenues for further investigations. Future research could explore:

- Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Long-term Ecological Impact: Assessing the chronic effects of this compound on aquatic ecosystems.

- Innovative Drug Delivery Systems: Utilizing nanotechnology to enhance the delivery and efficacy of this compound in targeted therapies.

Mecanismo De Acción

The mechanism of action of ®-Fadrozole involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens into estrogens, and inhibiting this enzyme reduces estrogen levels in the body. The compound binds to the active site of the enzyme, preventing the conversion process and leading to decreased estrogen production. This mechanism is particularly important in the treatment of estrogen-dependent breast cancer, where reducing estrogen levels can slow the growth of cancer cells.

Comparación Con Compuestos Similares

®-Fadrozole is unique among aromatase inhibitors due to its high selectivity and potency. Similar compounds include:

Anastrozole: Another potent aromatase inhibitor used in the treatment of breast cancer. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Letrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action. It is also used in the treatment of breast cancer and has different pharmacokinetic properties compared to ®-Fadrozole.

Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme. It has a different mechanism of action compared to ®-Fadrozole and is used in the treatment of breast cancer.

Propiedades

Fórmula molecular |

C14H13N3 |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |

Clave InChI |

CLPFFLWZZBQMAO-CQSZACIVSA-N |

SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

SMILES isomérico |

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

SMILES canónico |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

Sinónimos |

CGS 020286A CGS 16949A CGS-020286A CGS-16949A CGS020286A CGS16949A FAD 286 FAD-286 FAD286 Fadrozole Fadrozole Hydrochloride Fadrozole Monohydrochloride Hydrochloride, Fadrozole Monohydrochloride, Fadrozole |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.